2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine

Vue d'ensemble

Description

2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine is a useful research compound. Its molecular formula is C27H24Cl2N4 and its molecular weight is 475.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

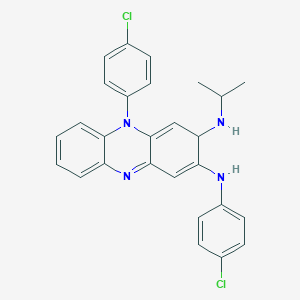

The compound 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine , commonly referred to as Clofazimine , is a member of the riminophenazine class of compounds. It has garnered significant attention for its biological activities, particularly its antimycobacterial properties. This article aims to provide a comprehensive overview of the biological activity of Clofazimine, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C27H24Cl2N4

- Molecular Weight : 475.41 g/mol

- CAS Number : 24396-82-5

- Structure : Clofazimine exhibits a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity.

Clofazimine primarily exhibits its biological effects through the following mechanisms:

- Antimycobacterial Activity : Clofazimine is effective against various strains of Mycobacterium tuberculosis and other mycobacterial infections, including those caused by Mycobacterium leprae and Mycobacterium avium complex (MAC). Its efficacy stems from its ability to inhibit mycobacterial growth and replication by interfering with DNA synthesis and function .

- Anti-inflammatory Properties : The compound also possesses anti-inflammatory effects, which may enhance its therapeutic potential in treating chronic infections associated with inflammatory responses .

- Intracellular Accumulation : Clofazimine is known for its ability to accumulate within mononuclear phagocytic cells, which aids in targeting intracellular pathogens effectively .

Antimycobacterial Efficacy

Clofazimine's primary use is in the treatment of leprosy and multidrug-resistant tuberculosis. Clinical studies have demonstrated its effectiveness in regimens for leprosy, particularly in cases resistant to dapsone. It has shown clinical efficacy against drug-resistant strains of M. tuberculosis, making it a crucial component in combination therapies .

Case Studies

- Leprosy Treatment : A study published in the Journal of Antimicrobial Chemotherapy highlighted Clofazimine's role in treating leprosy, demonstrating significant improvements in patients resistant to standard therapies . The study reported a marked reduction in bacterial load and clinical symptoms after administration.

- Tuberculosis Management : Research indicates that Clofazimine can be effectively combined with other antitubercular drugs, enhancing overall treatment outcomes for patients with multidrug-resistant tuberculosis. A clinical trial showed that patients receiving Clofazimine as part of their regimen had higher rates of sputum conversion compared to those on standard therapy alone .

Side Effects and Considerations

While Clofazimine is effective, it is associated with side effects such as skin pigmentation changes and gastrointestinal disturbances. Monitoring and managing these side effects are essential for patient compliance and treatment success .

Propriétés

IUPAC Name |

3-N,10-bis(4-chlorophenyl)-2-N-propan-2-yl-2H-phenazine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,24,30-31H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLLBQDWHSIVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24396-82-5 | |

| Record name | 2-(p-Chloroanilino)-5-(p-chlorophenyl)-3,5-dihydro-3-(isopropylamino)phenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024396825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(P-CHLOROANILINO)-5-(P-CHLOROPHENYL)-3,5-DIHYDRO-3-(ISOPROPYLAMINO)PHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP3J1BO839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.